Benzenemethanamine, N,N,4-trimethyl-

Overview

Description

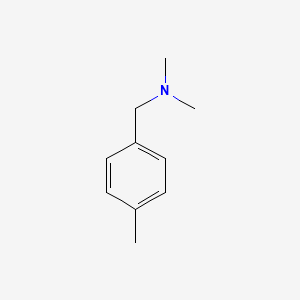

Benzenemethanamine, N,N,4-trimethyl- (CAS: Not explicitly provided in evidence) is a tertiary amine derivative of benzylamine. Its structure consists of a benzene ring substituted with a methyl group at the para position (4-) and a methylene-linked dimethylamine group (-CH₂N(CH₃)₂).

Key inferred characteristics:

Biological Activity

Benzenemethanamine, N,N,4-trimethyl- (commonly referred to as DMT or dimethylbenzylamine) is a compound with significant biological activity and applications in various fields, including chemistry, biology, and medicine. This article delves into its biological effects, mechanisms of action, and relevant case studies while providing an overview of its toxicological profile.

Chemical Structure:

- Molecular Formula: C10H15N

- Molecular Weight: 149.24 g/mol

The trimethyl groups on the nitrogen atom enhance the compound's lipophilicity, facilitating its penetration through biological membranes. This property is crucial for its interaction with various biological targets.

The biological activity of Benzenemethanamine, N,N,4-trimethyl- is primarily attributed to its ability to interact with molecular targets through:

- Hydrogen bonding: The amine group can form hydrogen bonds with target molecules.

- Electrostatic interactions: These interactions influence the activity and function of various biological systems.

Pharmacological Effects

Benzenemethanamine has been investigated for several pharmacological properties:

- Neurotransmitter Modulation: Preliminary studies indicate that it may affect serotonin and dopamine levels in the brain, potentially influencing mood and behavior .

- Anti-inflammatory Properties: Some studies suggest that it may exhibit anti-inflammatory effects, although further research is needed to confirm these findings .

Toxicological Profile

Research indicates that Benzenemethanamine can be hazardous under certain conditions:

- Carcinogenicity: Evidence from experimental studies in rats and mice suggests potential carcinogenic activity .

- Acute Toxicity: Case studies report adverse effects following exposure, such as methaemoglobinaemia in a child who ingested a product containing this compound .

- Repeated Exposure Risks: In a 13-week oral study on rats, high doses led to significant mortality and clinical symptoms such as cyanosis and lethargy .

Case Studies

-

Methaemoglobinaemia Incident:

A 16-month-old girl ingested a nail solution containing DMT and experienced acute cyanotic episodes. She was treated successfully after inducing vomiting . -

Allergic Reactions:

A dental student exhibited blistering and swelling after contact with dental materials containing DMT. Patch tests confirmed sensitivity to the compound . -

Chronic Exposure Study:

In a chronic toxicity study involving F344 rats, significant adverse effects were noted at high doses (250 mg/kg bw), including abnormal breathing and lethargy. The study highlighted the need for careful monitoring of exposure levels in industrial applications .

Comparative Analysis

To understand the uniqueness of Benzenemethanamine compared to similar compounds, consider the following:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzenemethanamine, N,N,4-trimethyl- | Contains trimethyl groups enhancing lipophilicity | Neurotransmitter modulation |

| Benzenemethanamine, 4-methyl- | Lacks trimethyl groups; different chemical properties | Limited neuroactive properties |

| N,N-Dimethylbenzylamine | Similar amine structure but different substituents | Not extensively studied for neuroactivity |

Scientific Research Applications

Industrial Applications

-

Catalyst in Polymer Production

- Polyurethane Foams : Dimethylbenzylamine is widely used as a catalyst in the production of polyurethane foams. Its ability to accelerate the reaction between isocyanates and polyols makes it essential in foam manufacturing.

- Epoxy Resins : It serves as a cure enhancement catalyst in epoxy resin formulations, improving the mechanical properties of the final product .

- Phase Transfer Catalysts

- Chemical Intermediates

Biological Studies

Research has indicated that dimethylbenzylamine may influence neurotransmitter systems due to its structural similarity to natural phenylethylamines. This similarity prompts investigations into its potential effects on mood and cognition.

Chemical Research

Dimethylbenzylamine is employed as a chiral building block in organic synthesis. It participates in cyclometalation reactions with transition metals, leading to the formation of valuable chiral complexes that can be used in asymmetric synthesis .

Case Studies

-

Polyurethane Foam Production

- A study demonstrated that incorporating dimethylbenzylamine significantly enhanced the reaction rate and final properties of polyurethane foams compared to traditional catalysts. The resulting foams exhibited improved thermal stability and mechanical strength.

-

Epoxy Resin Formulations

- Research highlighted the effectiveness of dimethylbenzylamine as a catalyst in epoxy resin systems. The study noted that varying the concentration of this amine affected the cure time and final hardness of the resin, indicating its critical role in optimizing epoxy formulations.

Data Tables

| Application | Description | Benefits |

|---|---|---|

| Polyurethane Foams | Catalyst for foam formation | Accelerated reaction rates |

| Epoxy Resins | Cure enhancement catalyst | Improved mechanical properties |

| Phase Transfer Catalysts | Facilitates reactions between different phases | Increased reaction efficiency |

| Chemical Intermediates | Used in synthesis of pharmaceuticals | Versatile applications in drug development |

Q & A

Basic Question: What are the primary spectroscopic techniques for characterizing N,N,4-trimethyl benzenemethanamine, and how can conflicting spectral data be resolved?

Methodological Answer:

Characterization of N,N,4-trimethyl benzenemethanamine (C₁₀H₁₅N, MW 149.24 ) requires a multi-technique approach:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify methyl group environments. For example, N,N-dimethyl groups typically show singlet peaks near δ 2.2–2.5 ppm, while the para-methyl group on the benzene ring may appear as a singlet at δ 2.3 ppm.

- IR Spectroscopy : Detect N-H stretching (if present) near 3300–3500 cm⁻¹ and C-N vibrations at 1200–1350 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 149 for [M⁺]) and fragmentation patterns .

Resolving Data Contradictions : Cross-validate using computational tools (e.g., DFT for predicting NMR shifts) or alternative methods like X-ray crystallography. Discrepancies in melting points or spectral peaks may arise from impurities; recrystallization or column chromatography is recommended for purification .

Advanced Question: How do the steric and electronic effects of the N,N,4-trimethyl substituents influence reactivity in nucleophilic or catalytic applications?

Methodological Answer:

The N,N-dimethyl groups create a sterically hindered environment, reducing nucleophilicity at the amine center. The para-methyl group on the benzene ring exerts an electron-donating effect, activating the ring toward electrophilic substitution. Key considerations:

- Steric Effects : Use kinetic studies to compare reaction rates with less hindered analogs (e.g., N-methyl derivatives). Steric bulk may slow down reactions like alkylation or acylation .

- Electronic Effects : Employ Hammett plots to correlate substituent effects with reaction outcomes. Computational modeling (e.g., molecular electrostatic potential maps) can visualize electron density distribution .

Example Application : In asymmetric catalysis, the bulky groups may favor specific transition states. Design experiments using chiral ligands to probe enantioselectivity .

Basic Question: What synthetic routes are reported for N,N,4-trimethyl benzenemethanamine, and what are their limitations?

Methodological Answer:

Two common routes include:

Reductive Amination : React 4-methylbenzaldehyde with dimethylamine under hydrogenation (e.g., H₂/Pd-C). Yields vary (50–70%) due to competing side reactions like over-alkylation .

N-Alkylation : Treat 4-methylbenzylamine with methyl iodide in the presence of a base (e.g., K₂CO₃). This method may require excess alkylating agent and careful pH control to avoid quaternary salt formation .

Limitations : Both methods may produce impurities (e.g., tertiary amine byproducts). Purification via distillation or chromatography is critical .

Advanced Question: How can computational chemistry aid in predicting reaction pathways or electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and NMR chemical shifts. Compare with experimental data to validate models .

- Reactivity Prediction : Use frontier molecular orbital (FMO) analysis to identify sites for electrophilic/nucleophilic attack. For example, HOMO localization on the benzene ring suggests susceptibility to electrophilic substitution .

- Transition State Modeling : Apply QM/MM methods to simulate catalytic cycles or reaction mechanisms involving the amine group .

Advanced Question: What experimental strategies can elucidate the role of N,N,4-trimethyl benzenemethanamine in asymmetric synthesis or metal coordination?

Methodological Answer:

- Metal Complexation Studies : Synthesize Schiff bases by reacting the amine with carbonyl compounds (e.g., salicylaldehyde). Characterize complexes using UV-Vis (d-d transitions) and cyclic voltammetry to assess redox behavior .

- Asymmetric Catalysis : Screen chiral ligands derived from the amine in model reactions (e.g., aldol condensation). Use enantiomeric excess (ee) measurements (e.g., HPLC with chiral columns) to evaluate performance .

Table 1: Comparative Reactivity in Metal Coordination

| Metal Ion | Ligand Structure | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | Schiff base | 8.2–10.5 | Catalysis |

| Fe³⁺ | Amine complex | 6.8–7.9 | Oxidation |

Basic Question: How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

Methodological Answer:

Discrepancies may arise from polymorphic forms or impurities. Strategies include:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzenemethanamine derivatives vary significantly with substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Impact on Reactivity :

- Electron-withdrawing groups (e.g., 4-Cl in ) reduce amine basicity, whereas electron-donating groups (e.g., 4-CH₃) enhance it.

- Schiff base derivatives (e.g., ) are pivotal in asymmetric synthesis due to their chelating properties.

Synthetic Methods :

- N,N-Dimethyl derivatives : Synthesized via methylation of primary amines using agents like methyl iodide or formaldehyde under reductive conditions (e.g., NaBH₄) .

- Quaternary Ammonium Salts : Prepared by alkylation of tertiary amines, as seen in 4-benzoyl derivatives .

Applications :

- Pharmaceutical Intermediates : Chlorinated () and brominated () derivatives are used in drug synthesis.

- Industrial Uses : Quaternary ammonium salts () serve as photoinitiators or surfactants.

Thermodynamic and Spectroscopic Data

While direct data for N,N,4-trimethylbenzenemethanamine is unavailable, comparisons can be drawn from related compounds:

Table 2: Thermodynamic Properties of Selected Derivatives

Notes:

- The tertiary amine structure in N,N,4-trimethylbenzenemethanamine likely results in lower water solubility compared to primary amines.

Properties

IUPAC Name |

N,N-dimethyl-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)8-11(2)3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOPKYRWYXCGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193533 | |

| Record name | Benzenemethanamine, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4052-88-4 | |

| Record name | N,N,4-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N,N,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N,N,4-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.